molecular formula C14H11N5O2S B293129 2-(4-methyl-6-oxo-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)acetamide

2-(4-methyl-6-oxo-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)acetamide

Cat. No.: B293129
M. Wt: 313.34 g/mol
InChI Key: HLLSCDDIOMZCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-4-oxopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide is a complex heterocyclic compound that features a unique fusion of pyrimidine, thiazole, and benzimidazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzothiazole with dimethyl but-2-ynedioate, followed by cyclization and functionalization steps . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-methyl-4-oxopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-4-oxopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

2-(4-methyl-6-oxo-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)acetamide

InChI

InChI=1S/C14H11N5O2S/c1-7-16-12-11(13(21)18(7)6-10(15)20)22-14-17-8-4-2-3-5-9(8)19(12)14/h2-5H,6H2,1H3,(H2,15,20)

InChI Key

HLLSCDDIOMZCRG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=O)N1CC(=O)N)SC3=NC4=CC=CC=C4N23

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)N)SC3=NC4=CC=CC=C4N23

Origin of Product

United States

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